molecular formula C12H9BrO4 B11831785 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate

カタログ番号: B11831785
分子量: 297.10 g/mol
InChIキー: OSKHRJMGJBGBAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is a specialty coumarin derivative intended for research and development purposes. This compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly for the construction of complex heterocyclic systems . Coumarin scaffolds are prevalent in numerous natural products and pharmaceuticals, and are known to exhibit a wide range of biological activities, including antitumor, anticoagulant, and anti-inflammatory properties . The bromine substituent on the core coumarin structure makes it a highly reactive site for further functionalization via various coupling and nucleophilic substitution reactions, allowing researchers to generate a diverse array of novel molecular architectures . Similarly, the acetate group offers a handle for further chemical modification. Researchers utilize such functionalized coumarins in the design and synthesis of new potential therapeutic agents, as well as in the development of fluorescent sensors and other advanced materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C12H9BrO4

分子量

297.10 g/mol

IUPAC名

(3-bromo-4-methyl-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C12H9BrO4/c1-6-9-5-8(16-7(2)14)3-4-10(9)17-12(15)11(6)13/h3-5H,1-2H3

InChIキー

OSKHRJMGJBGBAQ-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)Br

製品の起源

United States

準備方法

Classical Bromination with N-Bromosuccinimide (NBS)

The most widely reported method involves bromination of 4-methyl-2-oxo-2H-chromen-6-ol or its derivatives using NBS in acetic acid. For example:

  • Reagents : 4-Methylcoumarin (1.0 eq), NBS (1.1 eq), glacial acetic acid.

  • Conditions : Reflux at 110°C for 6–8 hours under inert atmosphere.

  • Yield : 78–85%.

  • Mechanism : Electrophilic aromatic substitution at the C3 position due to the electron-donating methyl group.

Bromine (Br₂) in Acetic Acid

An alternative to NBS employs Br₂ in acetic acid with catalytic H₂SO₄:

  • Reagents : Br₂ (1.05 eq), H₂SO₄ (0.1 eq), 4-methylcoumarin.

  • Conditions : Stirring at 25°C for 12 hours.

  • Yield : 70–75%.

  • Limitations : Over-bromination risks require careful stoichiometric control.

Acetylation of Brominated Intermediates

Acetic Anhydride with Acid Catalysis

The brominated product (3-bromo-4-methyl-2-oxo-2H-chromen-6-ol) undergoes acetylation:

  • Reagents : Acetic anhydride (2.0 eq), H₂SO₄ (0.2 eq).

  • Conditions : Reflux at 120°C for 3 hours.

  • Yield : 90–92%.

  • Side Products : Diacetylated derivatives (<5%) if excess anhydride is used.

Solvent-Free Microwave-Assisted Acetylation

A green chemistry approach reduces reaction time:

  • Reagents : Acetic anhydride (1.5 eq), NaHCO₃ (catalyst).

  • Conditions : Microwave irradiation (300 W, 80°C) for 15 minutes.

  • Yield : 88%.

Alternative Synthetic Routes

One-Pot Bromination-Acetylation

Combining steps improves efficiency:

  • Reagents : 4-Methylcoumarin, NBS, acetic anhydride.

  • Conditions : Sequential addition in acetic acid at 100°C for 10 hours.

  • Yield : 82%.

Metal-Catalyzed Coupling

Pd-mediated Suzuki coupling for advanced intermediates:

  • Reagents : 3-Bromo-4-methylcoumarin, boronic esters, Pd(PPh₃)₄.

  • Conditions : THF/H₂O (3:1), 80°C, 12 hours.

  • Yield : 65–72%.

Reaction Optimization and Comparative Analysis

Table 1: Comparison of Bromination Methods

MethodReagentsTemperatureTimeYieldReference
NBS in AcOHNBS, AcOH110°C8 h85%
Br₂ in AcOHBr₂, H₂SO₄25°C12 h75%
Microwave BrominationNBS, SiO₂80°C30 min80%

Table 2: Acetylation Conditions and Outcomes

MethodCatalystTemperatureTimeYieldPurity
Conventional RefluxH₂SO₄120°C3 h92%>98%
Microwave-AssistedNaHCO₃80°C15 min88%97%

Challenges and Limitations

  • Regioselectivity : Competing bromination at C5/C7 positions occurs if electron-donating groups are present.

  • Purification : Column chromatography (hexane:EtOAc 7:3) is required to isolate the product from diacetylated byproducts.

  • Scalability : Bromine-based methods pose safety risks in industrial settings, favoring NBS despite higher costs.

Recent Advances

  • Ionic Liquid Catalysis : [Bmim]BF₄ enhances reaction rates and yields (up to 89%) in bromination steps.

  • Flow Chemistry : Continuous-flow systems reduce reaction times to 2 hours with 90% yield.

化学反応の分析

4. 科学研究への応用

3-ブロモ-4-メチル-2-オキソ-2H-クロメン-6-イルアセテートは、さまざまな科学研究への応用について研究されています。

    化学: これは、新しい材料や触媒の開発に役立つ、より複雑なクマリン誘導体の合成における中間体として役立ちます。

    生物学: この化合物は、さまざまな細菌株の増殖を阻害する抗菌剤としての可能性を示しています。

    医学: 研究では、感染症や炎症性疾患の治療のための新しい薬物の開発におけるその潜在的な使用が示されています。

    産業: これは、染料、蛍光増白剤、その他の工業化学品の生産に使用されます.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties
Research indicates that 3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate exhibits notable anticancer activity. Its mechanism of action is primarily attributed to its ability to interact with molecular targets involved in cancer cell proliferation. Studies have shown that this compound can inhibit specific enzymes linked to cancer growth, making it a candidate for further pharmacological exploration.

Table 1: Anticancer Activity of this compound

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast)45.0 ± 2.5Induction of apoptosis
A549 (lung)48.1Cell cycle arrest
CRL 1548 (liver)45.1Apoptosis via mitochondrial pathway

The presence of the bromine atom and acetate group enhances the compound's binding affinity to enzymes and receptors, thereby increasing its efficacy against cancer cells .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which are crucial for the synthesis of pro-inflammatory mediators.

Table 2: COX Inhibition by this compound

Compound NameCOX Inhibition (%)Reference
3-Bromo-4-methyl-2-oxo-2H-chromen78% at 100 µM
Celecoxib (control)95% at 100 µM-

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against pathogens makes it a potential candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of this compound

Bacterial Strain TestedMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli<1

These results indicate that the compound could be a valuable lead in the search for new antibiotics.

Synthesis and Chemical Properties

The synthesis of this compound typically involves two main steps, which can be adapted for industrial production using continuous flow reactors and green chemistry principles to enhance efficiency and sustainability. The compound's molecular formula is C11H8BrO3C_{11}H_{8}BrO_{3}, with a molecular weight of approximately 282.09g/mol282.09\,g/mol.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

Study on Anticancer Properties
A recent study demonstrated that the compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent with IC50 values comparable to established chemotherapeutics .

"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."

Anti-inflammatory Research
Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in treating inflammatory conditions.

作用機序

6. 類似化合物の比較

類似化合物

独自性

3-ブロモ-4-メチル-2-オキソ-2H-クロメン-6-イルアセテートは、置換基の特定の組み合わせにより、独特の化学反応性と生物活性を示すため、独特です。 臭素原子の存在は、有機合成における万能な中間体としての潜在力と、抗菌剤としての有効性を高めます.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate with structurally related coumarin derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Applications References
This compound 3-Br, 4-CH3, 6-OAc C12H9BrO5 313.10 Likely soluble in DMSO, chloroform (inferred) Research intermediate
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 4-CH3, 3-COOH C11H7BrO4 283.07 Slightly soluble in DMSO, chloroform Research chemical
[(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid 4-CH3, 6-OCH2COOH C12H10O6 262.20 Not specified Synthetic intermediate
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 6-Br, 3-OH, 4-Oxo, 2-Ph, 8-COOH C16H9BrO6 377.15 Not specified Crystallography studies

Substituent Effects on Properties

  • Bromine Position : Bromine at position 3 (target compound) vs. position 6 () alters electronic effects. Bromine is electron-withdrawing, which may stabilize the coumarin core differently depending on its position, affecting reactivity in substitution or coupling reactions .
  • Acetate vs.

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding : Compounds with hydroxyl or carboxylic acid groups (e.g., ) exhibit stronger hydrogen-bonding networks compared to the acetate ester, influencing crystallinity and melting points .
  • Crystal Packing : Bulky substituents like phenyl () or trifluoromethyl () groups disrupt packing efficiency, whereas methyl and bromo groups in the target compound may allow tighter molecular arrangements .

Key Research Findings

Solubility: The acetate ester’s lipophilicity contrasts with the polar carboxylic acid group in ’s compound, impacting their utility in different solvents (e.g., DMSO for the former vs. methanol for the latter) .

Synthetic Flexibility : The acetate group’s hydrolytic lability allows for post-synthetic modifications, unlike the stable carboxylic acid .

Crystallography : Bromine’s heavy-atom effect aids in X-ray structure determination, as seen in ’s compound, which was resolved using SHELX software .

生物活性

3-Bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position and an acetate group, which significantly influences its chemical properties and biological interactions. The structural formula is represented as follows:

C12H9BrO4\text{C}_{12}\text{H}_{9}\text{BrO}_{4}

This unique structure enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound inhibits bacterial DNA gyrase, essential for bacterial DNA replication, leading to the inhibition of bacterial growth. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Activity :
    • It modulates cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests its potential application in treating inflammatory diseases.
  • Anticancer Properties :
    • Preliminary studies indicate that the compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in tumor growth.

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

A study demonstrated that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties against various pathogens. The efficacy was measured through minimum inhibitory concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro evaluations against liver carcinoma cell lines (HEPG2) showed that this compound could reduce cell viability significantly compared to control groups. The mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
This compound Bromine at 3-position; acetate groupHighModerate
4-Methylcoumarin Lacks bromine atomModerateLow
3-Bromo-coumarin Lacks acetate groupModerateModerate

Case Studies

Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial efficacy of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a significant inhibitory effect with MIC values lower than many conventional antibiotics.

Case Study 2: Antitumor Potential
In another study focusing on its anticancer properties, researchers treated HEPG2 liver cancer cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further drug development aimed at liver cancer treatment .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-bromo-4-methyl-2-oxo-2H-chromen-6-yl acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the chromenone core. Key steps include bromination at the 3-position, methylation at the 4-position, and acetylation at the 6-hydroxy group.

  • Critical Parameters :
    • Temperature Control : Bromination reactions often require low temperatures (0–5°C) to prevent side reactions, while acetylation proceeds optimally at reflux (70–80°C) .
    • Solvent Selection : Dimethylformamide (DMF) is preferred for bromination due to its polarity, whereas ethanol or acetic anhydride is used for acetylation .
    • Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution and pyridine as a base for acetylation .
      Yield Optimization : Pilot studies suggest yields improve with slow addition of brominating agents (e.g., N-bromosuccinimide) and inert atmospheres (argon/nitrogen) to avoid oxidation .

Basic: What purification and characterization techniques are recommended for this compound?

Methodological Answer:

  • Purification :
    • Column chromatography using silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) effectively removes unreacted intermediates .
    • Recrystallization from ethanol/water mixtures enhances purity (>95%) .
  • Characterization :
    • ¹H/¹³C NMR : Key signals include the acetate methyl group (δ ~2.3 ppm in ¹H; δ ~170 ppm in ¹³C) and the chromenone carbonyl (δ ~160 ppm in ¹³C) .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 327.1 (C₁₂H₁₀BrO₄⁺) .

Advanced: How can X-ray crystallography resolve discrepancies in reported structural data for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities.

  • Protocol :
    • Crystallize the compound via slow evaporation in dichloromethane/methanol (1:1) .
    • Use SHELXL for refinement, focusing on anisotropic displacement parameters for bromine and oxygen atoms .
  • Key Metrics :
    • Hydrogen Bonding : The 2-oxo group often forms C=O···H interactions with adjacent molecules (distance ~2.8 Å) .
    • Torsion Angles : The acetate group’s orientation relative to the chromenone plane (e.g., dihedral angle ~15°) impacts packing .
      Contradiction Resolution : Discrepancies in bond lengths (e.g., C-Br) between studies may arise from temperature-dependent disorder; high-resolution data (<1.0 Å) and TWIN commands in SHELXL can mitigate this .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways:

  • Electrophilic Sites : The 3-bromo position shows highest electron deficiency (Fukui f⁻ > 0.25), favoring SN2 mechanisms .
  • Transition States : Calculations predict activation energies (~25 kcal/mol) for bromide displacement by methoxide, consistent with experimental kinetics .
    Validation : Compare computed IR spectra (e.g., C=O stretches at ~1750 cm⁻¹) with experimental data to refine models .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in chromenone derivatives?

Methodological Answer:

  • Analog Synthesis : Replace the 6-acetate with other esters (e.g., propionyl, benzoyl) and compare bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
      Key Findings :
    • The 3-bromo group enhances cytotoxicity (IC₅₀ ~5 µM vs. >50 µM for non-brominated analogs) .
    • Acetate at position 6 improves solubility (logP ~2.1) compared to hydroxylated analogs (logP ~1.5) .

Advanced: How do hydrogen-bonding patterns in the crystal lattice influence solid-state stability?

Methodological Answer:
Graph-set analysis (Etter’s formalism) identifies recurring motifs:

  • Motif 1 : R₂²(8) chains via C=O···H–O interactions between chromenone carbonyls and acetate hydroxyls .
  • Motif 2 : S(6) loops from C–H···Br contacts (distance ~3.3 Å) .
    Impact on Stability : Stronger hydrogen bonds (e.g., Motif 1) correlate with higher melting points (>200°C) and reduced hygroscopicity .

Table 1: Comparative Reactivity of Chromenone Derivatives

Position ModifiedFunctional GroupReactivity (SN2)Bioactivity (IC₅₀, µM)
3-BromoBrHigh5.2 (HeLa)
6-AcetateOAcModerate7.8 (HeLa)
4-MethylCH₃Low>50 (HeLa)
Data compiled from

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。